molecular formula C16H22N2O5S B216235 Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate

Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate

Cat. No. B216235
M. Wt: 354.4 g/mol
InChI Key: FGHFRFRVBLMHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate, also known as E-64, is a potent inhibitor of cysteine proteases. This compound has been widely used in scientific research for its ability to block the activity of enzymes involved in various biological processes. In

Mechanism of Action

Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate acts as a covalent inhibitor of cysteine proteases by forming a thioether bond with the active site cysteine residue. This results in the irreversible inhibition of the enzyme, preventing it from carrying out its biological function.
Biochemical and Physiological Effects:
Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce autophagy, inhibit apoptosis, and modulate the immune response. Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate in lab experiments is its high potency and specificity for cysteine proteases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate is its irreversible inhibition of the enzyme, which can make it difficult to study the effects of transient inhibition.

Future Directions

There are many future directions for the use of Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate in scientific research. One area of interest is the development of Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate derivatives with improved pharmacokinetic properties. Another area of interest is the use of Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate in combination with other drugs to enhance its therapeutic efficacy. Additionally, Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate could be used to study the role of cysteine proteases in the pathogenesis of various diseases, such as Alzheimer's disease and viral infections.
Conclusion:
In conclusion, Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate is a potent inhibitor of cysteine proteases that has been widely used in scientific research. This compound has a wide range of applications in the study of autophagy, apoptosis, and antigen processing, as well as in the development of new therapeutics for cancer, inflammation, and infectious diseases. While there are limitations to its use, Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate remains a valuable tool for studying the role of cysteine proteases in various biological processes.

Synthesis Methods

Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate is synthesized through a multi-step process that involves the reaction of 4-methylpiperidine with chlorosulfonyl isocyanate, followed by the reaction of the resulting compound with 4-aminobenzoic acid ethyl ester. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.

Scientific Research Applications

Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate has been widely used in scientific research as a tool to study the role of cysteine proteases in various biological processes. This compound has been shown to inhibit the activity of cathepsin B, cathepsin L, and other cysteine proteases involved in autophagy, apoptosis, and antigen processing. Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate has also been used to study the role of cysteine proteases in cancer, inflammation, and infectious diseases.

properties

Product Name

Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate

Molecular Formula

C16H22N2O5S

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 2-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-2-oxoacetate

InChI

InChI=1S/C16H22N2O5S/c1-3-23-16(20)15(19)17-13-4-6-14(7-5-13)24(21,22)18-10-8-12(2)9-11-18/h4-7,12H,3,8-11H2,1-2H3,(H,17,19)

InChI Key

FGHFRFRVBLMHTC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C

Origin of Product

United States

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